![molecular formula C7H8N2O2S B128827 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid CAS No. 158197-27-4](/img/structure/B128827.png)

5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-8591 beinhaltet die Herstellung von 4'-Ethynyl-2-Fluor-2'-Desoxyadenosin (EFdA). Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von palladiumkatalysierten Kupplungsreaktionen und Fluorierungsreagenzien unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsverfahren

Für die industrielle Produktion kann MK-8591 mittels Heißschmelzextrusion (HME), einem kontinuierlichen und lösungsmittelfreien Verarbeitungsverfahren, hergestellt werden. Dieses Verfahren beinhaltet das Mischen von Arzneimittel- und Polymerpulvern, gefolgt von der Extrusion, um das Endprodukt zu bilden . Diese Technik ist vorteilhaft für die Herstellung pharmazeutischer Kombinations-Produkte mit gleichbleibender Qualität und Stabilität.

Chemische Reaktionsanalyse

Arten von Reaktionen

MK-8591 unterliegt verschiedenen chemischen Reaktionen, einschließlich der Phosphorylierung, die für seine Aktivierung entscheidend ist. Die Verbindung wird intrazellulär in ihre aktive Triphosphatform, MK-8591-TP, umgewandelt . Dieser Phosphorylierungsprozess beinhaltet die Addition von Phosphatgruppen an das Molekül, die durch zelluläre Kinasen erleichtert wird.

Häufige Reagenzien und Bedingungen

Die Phosphorylierung von MK-8591 erfordert das Vorhandensein von Adenosinkinase und anderen zellulären Enzymen, die die Addition von Phosphatgruppen erleichtern . Die Reaktionsbedingungen beinhalten typischerweise physiologischen pH-Wert und Temperatur, um eine effiziente Umwandlung in die aktive Form zu gewährleisten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Phosphorylierung von MK-8591 gebildet wird, ist MK-8591-TP, die pharmakologisch aktive Form, die für seine antivirale Aktivität verantwortlich ist .

Wissenschaftliche Forschungsanwendungen

Medizin: MK-8591 wird hauptsächlich für seine Verwendung bei der Behandlung und Prävention von HIV-1-Infektionen untersucht. .

Wirkmechanismus

MK-8591 übt seine Wirkungen aus, indem es das Enzym Reverse Transkriptase von HIV-1 hemmt. Es wirkt als Kettenterminator und verhindert die Elongation des viralen DNA-Strangs während der Replikation . Die einzigartige Struktur der Verbindung ermöglicht es ihr, starke Wechselwirkungen mit dem aktiven Zentrum der reversen Transkriptase einzugehen, selbst in Gegenwart von arzneimittelresistenten Mutationen . Diese Hemmung der Translokation und die potente antivirale Aktivität machen MK-8591 zu einem vielversprechenden Kandidaten für die HIV-1-Behandlung .

Analyse Chemischer Reaktionen

Types of Reactions

MK-8591 undergoes various chemical reactions, including phosphorylation, which is crucial for its activation. The compound is converted intracellularly to its active triphosphate form, MK-8591-TP . This phosphorylation process involves the addition of phosphate groups to the molecule, facilitated by cellular kinases.

Common Reagents and Conditions

The phosphorylation of MK-8591 requires the presence of adenosine kinase and other cellular enzymes that facilitate the addition of phosphate groups . The reaction conditions typically involve physiological pH and temperature, ensuring efficient conversion to the active form.

Major Products Formed

The major product formed from the phosphorylation of MK-8591 is MK-8591-TP, which is the active pharmacological form responsible for its antiviral activity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MK-8591 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It acts as a chain terminator, preventing the elongation of the viral DNA strand during replication . The compound’s unique structure allows it to form strong interactions with the active site of reverse transcriptase, even in the presence of drug-resistant mutations . This inhibition of translocation and potent antiviral activity make MK-8591 a promising candidate for HIV-1 treatment .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tenofovir: Ein weiterer Nukleosid-Reverse-Transkriptase-Inhibitor (NRTI), der zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Emtricitabin: Ein NRTI, das häufig in Kombination mit anderen antiretroviralen Medikamenten zur Behandlung von HIV-1 eingesetzt wird.

Lamivudin: Ein NRTI, das zur Behandlung von HIV-1- und Hepatitis-B-Virus-Infektionen eingesetzt wird.

Einzigartigkeit von MK-8591

MK-8591 zeichnet sich durch seine lange intrazelluläre Halbwertszeit und seine potente Aktivität gegen arzneimittelresistente HIV-1-Stämme aus . Seine Fähigkeit, in Formulierungen mit verlängerter Wirkdauer, wie z. B. Implantaten, verabreicht zu werden, bietet einen bedeutenden Vorteil bei der Verbesserung der Patientencompliance und der Reduzierung der Häufigkeit der Dosierung .

Eigenschaften

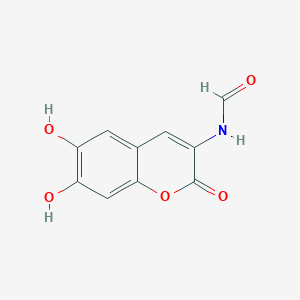

IUPAC Name |

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h4H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLGVTXSFSDBGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352766 |

Source

|

| Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158197-27-4 |

Source

|

| Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)